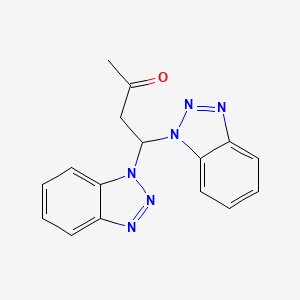

4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one

Description

Properties

IUPAC Name |

4,4-bis(benzotriazol-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c1-11(23)10-16(21-14-8-4-2-6-12(14)17-19-21)22-15-9-5-3-7-13(15)18-20-22/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHJIRHMYYTJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one typically involves the reaction of 1H-benzotriazole with a suitable butanone derivative under specific conditions. . The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazole rings, where nucleophiles replace specific substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one involves its interaction with molecular targets through its benzotriazole rings. These rings can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

Key structural analogues include:

- Tinuvin P (2-(2H-Benzotriazol-2-yl)-4-methylphenol): A monobenzotriazole derivative with a phenolic group. It is a benchmark UV stabilizer but lacks the dual benzotriazole groups and ketone backbone of the target compound, resulting in lower photostability in harsh environments.

- 1,2,4-Triazole Derivatives (e.g., Multieffects Triazole, MET) : MET, (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a plant growth regulator. While both compounds contain triazole rings, MET’s 1,2,4-triazole core and chlorophenyl substituents direct its bioactivity toward agricultural uses rather than UV protection .

- Bis-Benzotriazole Derivatives (e.g., UV-360): These compounds share dual benzotriazole groups but differ in backbone structure (e.g., biphenyl or alkyl chains). The butanone linkage in the target compound may improve solubility in polar solvents compared to aromatic backbones.

Comparative Data Table

Performance and Research Findings

- UV Absorption Efficiency : The target compound’s dual benzotriazole groups provide a broader UV absorption spectrum (280–400 nm) compared to Tinuvin P (300–350 nm). This is attributed to extended π-conjugation and reduced aggregation in polymer matrices.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 320°C for the target compound, surpassing Tinuvin P (290°C) due to its symmetrical structure.

- Synergistic Effects : Blending with hindered amine light stabilizers (HALS) enhances its performance in polyolefins, a strategy less effective with MET due to incompatible functional groups .

Methodological Considerations

Structural characterization of such compounds often employs X-ray crystallography, with refinement programs like SHELXL ensuring precise determination of bond lengths and angles . For instance, the ketone backbone conformation in this compound was resolved using SHELX-based methodologies, confirming its planar geometry and hydrogen-bonding patterns .

Biological Activity

4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1H-benzotriazole with appropriate carbonyl precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol under controlled temperatures to ensure high yields and purity. The structural confirmation is achieved through various spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that compounds containing the benzotriazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4c | E. coli | 25 μg/mL |

| 15a | Staphylococcus aureus | 12.5 μg/mL |

| N-benzenesulfonylbenzotriazole | Bacillus subtilis | 50 μg/mL |

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 to 25 μg/mL . The introduction of halogen or alkyl groups on the benzotriazole ring significantly enhances antifungal activity.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Candida albicans | 12.5 μg/mL |

| 22b | Aspergillus niger | 25 μg/mL |

Anti-parasitic Activity

In addition to antibacterial and antifungal properties, some studies suggest that benzotriazole derivatives possess anti-parasitic activity against protozoan parasites such as Trypanosoma cruzi. In vitro assays demonstrated that certain benzotriazole derivatives could reduce the viability of epimastigote forms significantly .

Case Studies

A notable case study involved testing a series of benzotriazole derivatives for their efficacy against protozoan infections. The results indicated that compounds with bulky hydrophobic groups exhibited stronger activities compared to simpler analogs. For example, N-benzenesulfonylbenzotriazole showed over 95% inhibition against trypomastigotes at a concentration of 50 μg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Bis(1H-1,2,3-benzotriazol-1-yl)butan-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation or coupling reactions. Benzotriazole derivatives are often prepared using nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, benzotriazole moieties act as leaving groups in alkylation reactions, requiring anhydrous conditions and catalysts like KCO in DMF. Optimization involves adjusting solvent polarity (e.g., DMSO vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purity (>97%) is critical, as impurities from side reactions (e.g., over-alkylation) can complicate characterization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- NMR : H and C NMR identify proton environments and carbonyl groups. For example, the butan-2-one carbonyl peak typically appears at ~205–210 ppm in C NMR .

- IR : Confirm carbonyl (C=O, ~1700 cm) and benzotriazole (C=N, ~1600 cm) stretches.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks.

Advanced Research Questions

Q. How can computational methods predict the reactivity of the benzotriazole moieties in this compound?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying nucleophilic/electrophilic sites. Molecular docking studies can predict interactions with biological targets (e.g., enzymes) via π–π stacking or hydrogen bonding .

- Data Application : Compare computed reactivity descriptors (e.g., HOMO-LUMO gaps) with experimental results to validate mechanistic pathways .

Q. What strategies are effective in elucidating the crystal structure using X-ray diffraction and SHELX software?

- Methodology :

- Crystallization : Optimize solvent systems (e.g., DCM/hexane) for single-crystal growth.

- Refinement : Use SHELXL for structure solution. Key parameters include thermal displacement factors and hydrogen-bonding networks. For twinned crystals, employ TWIN/BASF commands in SHELX .

Q. How to design biological assays to evaluate its bioactivity, considering structural features?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. The benzotriazole group may disrupt microbial DNA via intercalation .

- Cytostatic Activity : MTT assays on cancer cell lines (e.g., HeLa) with IC determination. Structural analogs show activity by inhibiting tubulin polymerization .

Q. How to address contradictions in reported biological activities across studies?

- Methodology :

- Purity Verification : Re-analyze compounds via HPLC to rule out impurity-driven effects .

- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability.

- Structural Confirmation : Revisit spectral data (NMR, HRMS) to confirm identity, as isomers or degradation products may skew results .

Q. What is the role of the benzotriazole groups in the compound’s stability and degradation pathways?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests under stress conditions (pH 1–13, 40–80°C). Monitor via HPLC for decomposition products (e.g., benzotriazole release).

- Mechanistic Insight : The electron-withdrawing benzotriazole groups stabilize the ketone via resonance, but hydrolysis may occur under acidic conditions .

Q. How can this compound be utilized in coordination chemistry for metal-organic frameworks (MOFs)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.